Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-
Description
This uridine derivative is a synthetically modified nucleoside with three key structural features:
- 2'-Deoxy modification: The absence of a hydroxyl group at the 2'-position enhances resistance to enzymatic degradation, a common strategy to improve nucleoside stability in biological systems .
- 5'-O-[(1,1-Dimethylethyl)Diphenylsilyl (TBDPS) group: This bulky silyl protecting group increases lipophilicity, facilitating membrane permeability and protecting the 5'-hydroxyl during synthetic steps .
- 5-[3-[(2,2,2-Trifluoroacetyl)Amino]-1-Propyn-1-yl] substituent: The propargyl (propyn-1-yl) group at the 5-position introduces a rigid triple bond, while the trifluoroacetyl (TFA) moiety enhances electronic effects and metabolic stability. This modification likely targets enzymes or receptors requiring steric and electronic complementarity .
This compound is designed for applications in antiviral or anticancer therapies, leveraging uridine’s role in nucleotide metabolism. Its synthetic route involves sequential protection, coupling, and deprotection steps, as seen in analogous nucleoside syntheses .
Properties
Molecular Formula |
C30H34F3N3O6Si |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
N-[3-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C30H34F3N3O6Si/c1-29(2,3)43(21-12-6-4-7-13-21,22-14-8-5-9-15-22)41-19-24-23(37)17-25(42-24)36-18-20(26(38)35-28(36)40)11-10-16-34-27(39)30(31,32)33/h4-9,12-15,20,23-25,37H,16-19H2,1-3H3,(H,34,39)(H,35,38,40)/t20?,23-,24+,25+/m0/s1 |
InChI Key |
QDKOSVBZBYTZTJ-IXKUDPDQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves multiple steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
- Protection of the hydroxyl groups of uridine.
- Introduction of the 2’-deoxy group.
- Silylation to introduce the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group.
- Addition of the 5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] group.
The reaction conditions often involve the use of protecting groups, silylating agents, and specific solvents to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Uridine derivatives serve as vital building blocks for creating more complex molecules. Their unique functional groups allow for diverse chemical modifications that can lead to novel compounds with tailored properties.
Biology
Uridine derivatives are extensively studied for their role in nucleic acid metabolism. They can influence cellular processes such as:
- Nucleotide Synthesis : They participate in the synthesis of nucleotides, crucial for DNA and RNA synthesis.
- Cellular Signaling : Some derivatives may modulate signaling pathways involved in cell proliferation and apoptosis.
Medicine
The medical applications of Uridine derivatives are particularly promising:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication by targeting viral polymerases. This mechanism disrupts the synthesis of viral RNA or DNA, making it a candidate for antiviral therapies.
- Anticancer Properties : In vitro studies have demonstrated that certain Uridine derivatives exhibit antiproliferative activity against cancer cell lines. For instance, compounds derived from Uridine have been found to be effective against Ehrlich ascites carcinoma cells .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block | Essential for synthesizing complex molecules |
| Biology | Nucleotide Synthesis | Influences DNA/RNA synthesis |
| Medicine | Antiviral Activity | Inhibits viral replication effectively |
| Medicine | Anticancer Properties | Demonstrates antiproliferative effects on cancer cells |
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of various Uridine derivatives against viral infections. The results indicated that certain modifications significantly enhanced their efficacy in inhibiting viral replication compared to unmodified Uridine.
Case Study 2: Anticancer Activity
Research on the anticancer potential of Uridine derivatives revealed that compounds with specific acyl chains exhibited notable cytotoxic effects against multiple cancer cell lines. Molecular docking studies supported these findings by demonstrating strong binding affinities to target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves its incorporation into nucleic acids, where it interferes with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA. This disruption of viral replication is the basis for its antiviral effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
*LogP values estimated via computational tools or experimental data from analogous compounds.
Key Observations :
- The 5-propynyl-TFA group introduces steric bulk and electron-withdrawing effects distinct from 5-benzyl (BAU) or 5-aryl () substituents, which may alter enzyme inhibition kinetics .
Biological Activity
Uridine derivatives have garnered attention in pharmacological research due to their potential therapeutic applications, particularly in antiviral and anticancer therapies. The compound Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] is a modified nucleoside that may exhibit unique biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties and potential applications in gene silencing.
Synthesis and Structural Characteristics
The synthesis of uridine derivatives often involves modifications to the sugar moiety and the base. The specific compound under discussion features a diphenylsilyl protecting group and a trifluoroacetylated amino propynyl substituent. These modifications can enhance the stability and bioactivity of the nucleoside.
Antiviral Properties
Research has indicated that certain uridine derivatives can inhibit influenza virus infections. For instance, studies have demonstrated that structurally similar compounds to the one exhibit significant antiviral activity against various strains of influenza A virus.
In a study evaluating 2-deoxy sugar derivatives of uridine, compounds showed inhibitory effects on H5N2 influenza virus with IC50 values ranging from 82 to 100 μM. The most active compound demonstrated a selectivity index of 5.27, indicating a favorable therapeutic window .
Table 1: Antiviral Activity of Uridine Derivatives
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound 1 | 82 | 5.27 |
| Compound 2 | 100 | Not specified |
| Compound 3 | 99 | Not specified |
These compounds inhibited viral replication at post-adsorption stages, suggesting their mechanism involves interference with viral protein maturation .
Gene Silencing Activity
The incorporation of specific modifications in nucleosides can enhance their performance as RNA interference (RNAi) agents. For instance, the addition of (S)-5′-C-aminopropyl modifications in siRNAs has been shown to improve serum stability and binding affinity to complementary RNA sequences while maintaining RNAi activity . This suggests that the modified uridine compound may also be explored for its potential in gene silencing applications.
Table 2: Stability and Activity of Modified siRNAs
| Modification Type | Serum Stability | RNAi Activity |
|---|---|---|
| (S)-5′-C-aminopropyl | Enhanced | Similar |
| 2′-O-methyl | Standard | Standard |
Case Studies
Several case studies have explored the biological activities of uridine derivatives:
- Influenza Virus Inhibition : A series of studies highlighted the efficacy of uridine derivatives against influenza A viruses, emphasizing their potential as new antiviral agents .
- Mycobacterium Tuberculosis : Other studies focused on the design and synthesis of uridine analogues as inhibitors against Mycobacterium tuberculosis mur ligases, demonstrating selective inhibition with significant biological implications .
- RNA Therapeutics : Research into RNA-based therapeutics has shown that modifications such as those present in the discussed compound can enhance the stability and efficacy of oligonucleotides used in gene therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
